5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Overview
Description
5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound that belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines . These compounds have attracted significant attention in medicinal chemistry due to their high impact and significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The synthesis of the title compound involves the condensation of dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Scientific Research Applications
Synthesis and Biological Activity
5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is used in the synthesis of various compounds with potential biological activities. For example, it has been used in the synthesis of derivatives showing effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).
Chemical Synthesis and Applications
Efficient methods have been developed for synthesizing various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, which can be diversely substituted in C-3 and C-5 positions (Jismy et al., 2020). These compounds have applications in designing potent Pim1 kinase inhibitors, showcasing the compound's significance in pharmaceutical development.
Unique Reactivity and Potential Applications
The unique reactivity of this compound has been exploited for the synthesis of novel fluorescent molecules, which might be used as attractive fluorophores due to their many binding sites. Their fluorescence intensity is stronger than their methyl analogues, indicating potential in fluorescence-based applications (Wu et al., 2006).
Novel Syntheses
New methodologies have been developed for the synthesis of 6-arylsubstituted pyrazolo[1,5-a]pyrimidines (Li-feng, 2011) and 7-trifluoromethyl-2,5-disubstituted pyrazolo[1,5-a]pyrimidines (Jismy et al., 2018). These syntheses have opened up new avenues in the field of heterocyclic chemistry and their potential applications in various scientific fields.
Anticancer Applications
Additionally, novel ethyl 2,4-disubstituted 8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-9-carboxylate derivatives, synthesized from 3-amino-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, have shown promising anticancer activity (Kumar et al., 2016).
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives are known to have a high impact in medicinal chemistry and have been highlighted for their anticancer potential and enzymatic inhibitory activity .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives are known to influence various biochemical pathways, potentially leading to downstream effects .
Result of Action
Pyrazolo[1,5-a]pyrimidine derivatives are known to have significant effects in medicinal chemistry, including potential anticancer activity .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions is with kinases, where it acts as an inhibitor, modulating the activity of these enzymes. This compound also interacts with other biomolecules such as nucleic acids, influencing their stability and function. The nature of these interactions is primarily based on hydrogen bonding and hydrophobic interactions, which facilitate the binding of this compound to its target molecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity by blocking substrate access. This compound also influences gene expression by binding to DNA and RNA, affecting the transcription and translation processes. Furthermore, this compound can modulate protein-protein interactions, altering the function of multi-protein complexes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression and enzyme activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing harm. These findings highlight the importance of dosage optimization in the development of this compound-based therapies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolic stability is enhanced by the trifluoromethyl group, which reduces its susceptibility to enzymatic degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters. Binding proteins in the blood and tissues can influence the compound’s localization and accumulation, affecting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, where it can exert its effects on gene expression, enzyme activity, and cellular metabolism .
Properties
IUPAC Name |
5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-2-14-6(13-5)4(3-12-14)7(15)16/h1-3H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWNCFKNHLILOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)N=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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